![molecular formula C15H18N4O2S B2870010 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896325-09-0](/img/structure/B2870010.png)
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tribological Applications
Triazine derivatives have been studied for their tribological properties, particularly as additives in water-glycol base fluids for their antiwear and friction-reducing capacities. The study focused on sulfur-containing triazine derivatives, indicating their potential in improving the tribological performance of lubricants due to the activity of sulfur in the additives (Wu et al., 2017).
Synthetic Utility in Organic Chemistry
Triazine derivatives have shown significant synthetic utility, providing efficient pathways into various valuable precursors for the synthesis of pharmacologically active compounds. These pathways include constructions of pyrazolo[4,3-e][1,2,4]triazines, 2-acylpyridines, and 3-acyl-5,6,7,8-tetrahydroisoquinolines, which are essential for developing therapeutic agents (Mojzych et al., 2007).
Serotonin Receptor Agents
Specific 1,3,5-triazine-piperazine derivatives have been identified as a new chemical family of potent ligands for the 5-HT6 serotonin receptor, which is of interest in treating cognitive impairments. These compounds, through comprehensive in vitro and in vivo studies, displayed promising pharmacological profiles and procognitive action, indicating their potential in developing new treatments for cognitive disorders (Latacz et al., 2019).
Hydrogen Sulphide Scavenging
The reaction between hydrogen sulphide and triazine derivatives, specifically studied using 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine, was examined to understand the chemical pathways involved in hydrogen sulphide scavenging. This research highlights the potential application of triazine derivatives in treating hydrogen sulphide, a common and problematic gas in various industrial processes (Madsen & Søgaard, 2012).
Antimicrobial Agents
Triazine derivatives have also been synthesized and evaluated for their antimicrobial activity, showing effectiveness against a range of bacterial and fungal strains. This indicates the potential of triazine derivatives in developing new antimicrobial agents, which could be relevant to your compound if it shares similar chemical properties (Patel et al., 2012).
properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-5-8-18(9-6-11)13(20)10-22-14-16-12-4-2-3-7-19(12)15(21)17-14/h2-4,7,11H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYQTSADOVASQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


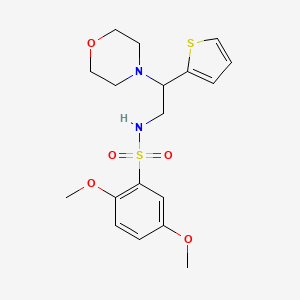
![Methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate](/img/structure/B2869930.png)
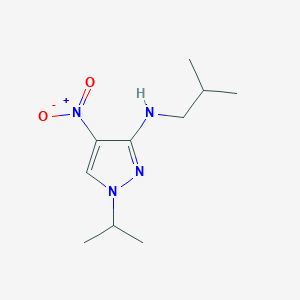
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)


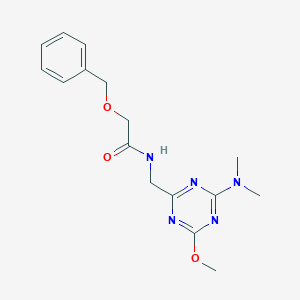
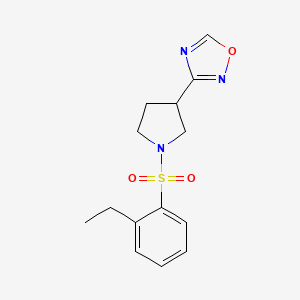
![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)
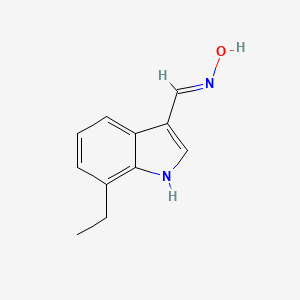


![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)